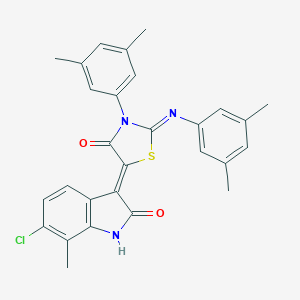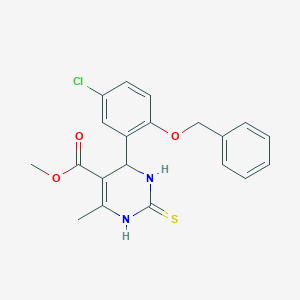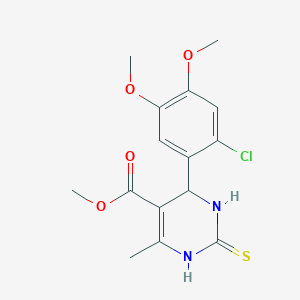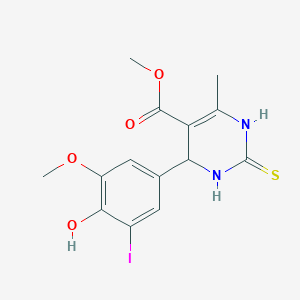![molecular formula C26H19N3O2S B308480 1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B308480.png)
1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. It belongs to the family of thiazolidin-4-one derivatives and has been studied extensively for its various biological activities.
Mécanisme D'action
The mechanism of action of 1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. It may also exert its effects by modulating various signaling pathways in the body.
Biochemical and physiological effects:
1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a therapeutic agent for various diseases. Its multiple biological activities make it a promising candidate for further research. However, one limitation is its complex synthesis process, which may limit its availability for large-scale experiments.
Orientations Futures
There are several future directions for research on 1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to study its potential as a therapeutic agent for various diseases in animal models. Additionally, research can be done to optimize its synthesis process and explore its potential for large-scale production.
Méthodes De Synthèse
The synthesis of 1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can be achieved through a multi-step process. The starting materials for the synthesis are 2-phenylindole-3-carboxaldehyde and 2-amino-4-phenylthiazole. The reaction involves the condensation of these two compounds in the presence of a catalyst to form the intermediate product, which is then further reacted with allyl bromide to obtain the final product.
Applications De Recherche Scientifique
1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its various biological activities. It has been shown to exhibit antitumor, anti-inflammatory, antiviral, and antimicrobial properties. It has also been studied for its potential as an antioxidant and as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
Nom du produit |
1-allyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C26H19N3O2S |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
(5Z)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H19N3O2S/c1-2-17-28-21-16-10-9-15-20(21)22(24(28)30)23-25(31)29(19-13-7-4-8-14-19)26(32-23)27-18-11-5-3-6-12-18/h2-16H,1,17H2/b23-22-,27-26? |
Clé InChI |
BXXRDAYKUQBRGG-SHXUIJRESA-N |
SMILES isomérique |
C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)/C1=O |
SMILES |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)C1=O |
SMILES canonique |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{6-[4-(benzyloxy)-3-bromophenyl]-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308397.png)
![2-Bromo-4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B308401.png)
![5-[3-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B308402.png)

![1-[6-(5-chloro-2,3-dimethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308406.png)
![1-[6-(3,5-dibromo-4-methoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308408.png)
![(5Z)-2-(3-chloroanilino)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B308409.png)
![5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308410.png)
![6-(5-Bromo-2-furyl)-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308411.png)



![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloroanilino)-1,3-thiazol-4-one](/img/structure/B308419.png)
